molecular formula C16H17NO2S B2712765 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide CAS No. 2034254-78-7

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide

Cat. No.: B2712765
CAS No.: 2034254-78-7
M. Wt: 287.38
InChI Key: JROPCJGQTLZXGH-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide is a compound that features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a benzamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide can be achieved through several synthetic routes. One common method involves the condensation of 5-acetylthiophene with an appropriate ethylating agent to form the intermediate, which is then reacted with 3-methylbenzoyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the large-scale production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The acetyl and benzamide moieties can further enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an acetyl group and a benzamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-11-4-3-5-13(10-11)16(19)17-9-8-14-6-7-15(20-14)12(2)18/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROPCJGQTLZXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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